molecular formula C16H14FNO2 B11695389 (2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11695389
M. Wt: 271.29 g/mol
InChI Key: CWLVFROYWBTKQC-JXMROGBWSA-N
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Description

(2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: is an organic compound characterized by the presence of a fluorophenyl group and a methoxyphenyl group connected through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoroaniline and 4-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3-fluoroaniline and 4-methoxybenzaldehyde under acidic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: The final step involves the amidation of the amine with acryloyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific pathways.

Industry

    Material Science: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-N-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-N-(3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in (2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
  • Binding Affinity : The fluorine atom may also contribute to stronger binding interactions with molecular targets, making it a more potent compound in certain applications.

Properties

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

(E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H14FNO2/c1-20-15-8-5-12(6-9-15)7-10-16(19)18-14-4-2-3-13(17)11-14/h2-11H,1H3,(H,18,19)/b10-7+

InChI Key

CWLVFROYWBTKQC-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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